molecular formula C19H17N5OS B10980937 3-(1H-pyrrol-1-yl)-3-(3-thienyl)-N-[3-(1H-1,2,4-triazol-3-yl)phenyl]propanamide

3-(1H-pyrrol-1-yl)-3-(3-thienyl)-N-[3-(1H-1,2,4-triazol-3-yl)phenyl]propanamide

Cat. No.: B10980937
M. Wt: 363.4 g/mol
InChI Key: WQAHVSWREYWWOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a propanamide backbone substituted with a pyrrole ring at the 3-position, a thienyl group (3-thienyl), and an aromatic phenyl group bearing a 1,2,4-triazole moiety at the N-terminal (Figure 1). Its structural complexity and hybrid pharmacophores align with trends in drug discovery for optimizing solubility, binding affinity, and metabolic stability .

Properties

Molecular Formula

C19H17N5OS

Molecular Weight

363.4 g/mol

IUPAC Name

3-pyrrol-1-yl-3-thiophen-3-yl-N-[3-(1H-1,2,4-triazol-5-yl)phenyl]propanamide

InChI

InChI=1S/C19H17N5OS/c25-18(11-17(15-6-9-26-12-15)24-7-1-2-8-24)22-16-5-3-4-14(10-16)19-20-13-21-23-19/h1-10,12-13,17H,11H2,(H,22,25)(H,20,21,23)

InChI Key

WQAHVSWREYWWOI-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=C1)C(CC(=O)NC2=CC=CC(=C2)C3=NC=NN3)C4=CSC=C4

Origin of Product

United States

Biological Activity

The compound 3-(1H-pyrrol-1-yl)-3-(3-thienyl)-N-[3-(1H-1,2,4-triazol-3-yl)phenyl]propanamide is a molecular hybrid that incorporates multiple pharmacophores known for their biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its anticancer properties and mechanisms of action.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C17H16N4S\text{C}_{17}\text{H}_{16}\text{N}_{4}\text{S}

This structure includes:

  • A pyrrole ring
  • A thienyl moiety
  • A triazole ring linked to a phenyl group

Anticancer Activity

Recent studies have highlighted the potential of this compound in inhibiting cancer cell proliferation. The compound has been tested against various human cancer cell lines, including:

  • Prostate (DU-145)
  • Cervical (HeLa)
  • Lung adenocarcinoma (A549)
  • Liver (HepG2)
  • Breast (MCF-7)

The results indicate significant antiproliferative effects, with IC50 values reported in the low micromolar range. For instance, derivatives similar to this compound exhibited IC50 values of approximately 0.054 µM against A549 cells, indicating potent activity against lung cancer cells .

The mechanism by which this compound exerts its anticancer effects appears to involve several pathways:

  • Tubulin Inhibition : The compound has been shown to bind to the colchicine site on beta-tubulin, disrupting microtubule polymerization and leading to cell cycle arrest in the G2/M phase.
  • Apoptosis Induction : Treatment with this compound activates apoptotic pathways, including caspase activation, which is crucial for programmed cell death.
  • Cell Cycle Arrest : The compound's ability to halt cell division has been linked to its structural features that facilitate interaction with cellular targets involved in mitosis.

Structure-Activity Relationship (SAR)

The biological activity of the compound can be attributed to its structural components. Studies have indicated that modifications in the triazole and pyrrole rings significantly influence potency. For example:

  • Substituents on the phenyl ring can enhance binding affinity and selectivity towards cancer cell lines.
  • The presence of electron-donating or withdrawing groups can modulate activity by affecting electronic properties and steric hindrance.

Data Summary

CompoundCell LineIC50 (µM)Mechanism
3aA5490.054Tubulin inhibition, apoptosis
3bHeLa0.403Microtubule disruption
4aMCF-70.246Cell cycle arrest

Study 1: Triazole Derivatives

A study investigated various triazole derivatives, including those structurally related to our target compound. Results showed that modifications led to enhanced anticancer properties, particularly against lung and cervical cancer cell lines .

Study 2: Hybrid Molecules

Research focusing on hybrid molecules combining pyrrole and thienyl structures demonstrated improved bioactivity compared to single pharmacophores. These compounds exhibited synergistic effects in inhibiting tumor growth in vivo models .

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of triazole compounds exhibit significant antimicrobial properties. The incorporation of the triazole moiety into the structure enhances its interaction with biological targets, making it effective against a range of pathogens. A study demonstrated that compounds similar to 3-(1H-pyrrol-1-yl)-3-(3-thienyl)-N-[3-(1H-1,2,4-triazol-3-yl)phenyl]propanamide showed promising activity against Mycobacterium tuberculosis and other bacteria, suggesting its potential as a lead compound for developing new antibiotics .

Anticancer Properties

The compound's ability to inhibit specific cancer cell lines has been explored in various studies. The presence of the pyrrole and triazole rings contributes to its cytotoxic effects. For instance, compounds with similar structures have been shown to induce apoptosis in cancer cells through mechanisms involving the modulation of cell cycle and apoptosis-related proteins .

Organic Electronics

The unique electronic properties of this compound make it a candidate for applications in organic electronics. Its ability to act as a semiconductor can be exploited in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic devices. The thienyl group enhances charge transport properties, making it suitable for such applications .

Sensor Development

Due to its electron-rich structure, this compound can be utilized in the fabrication of chemical sensors. Its interaction with various analytes can lead to significant changes in electrical conductivity or optical properties, which can be measured for sensing applications. Research has shown that similar compounds can selectively detect metal ions and small organic molecules .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds like this compound. Variations in substituents on the pyrrole or thienyl rings can significantly alter their pharmacological profiles. For instance:

SubstituentEffect on Activity
Methyl group on pyrroleIncreases lipophilicity and membrane permeability
Halogen substitution on thienylEnhances binding affinity to target proteins
Different functional groups on triazoleModulates solubility and bioavailability

These insights are critical for guiding the synthesis of new analogs with improved efficacy and reduced toxicity.

Synthesis and Characterization

A comprehensive study involving the synthesis of various derivatives of this compound revealed insights into their physicochemical properties through techniques such as NMR spectroscopy and mass spectrometry. The characterization data confirmed the expected structures and provided a basis for further biological testing .

Pharmacological Evaluation

In vivo studies have been conducted to evaluate the pharmacokinetics and pharmacodynamics of related compounds. Results indicated that modifications to the triazole ring could lead to improved metabolic stability and bioactivity, supporting the potential use of these compounds in therapeutic applications .

Comparison with Similar Compounds

Structural Analogues

The compound shares structural motifs with several propanamide derivatives reported in the literature. Key analogues include:

Compound Substituents Molecular Formula Molecular Weight Key Features
Target compound Pyrrole, 3-thienyl, phenyl-triazole C₂₀H₁₇N₅OS 383.45 g/mol Hybrid heterocyclic system; potential for multi-target interactions
N-(2-chlorophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide Triazole, chlorophenyl C₁₁H₁₁ClN₄O 262.69 g/mol Simplified structure; evaluated for neuroprotective activity in SH-SY5Y cells
N-(3-acetylphenyl)-3-{5-hydroxy-3-methyl-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrazol-4-yl}propanamide Acetylphenyl, pyrazole-thiazole C₂₅H₂₄N₄O₃S 460.55 g/mol Extended hydrophobic regions; logP = 4.55 (high lipophilicity)
3-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(4-methoxyphenyl)-3-phenylpropanamide Benzotriazole, methoxyphenyl C₂₂H₂₀N₄O₂ 388.43 g/mol Benzotriazole core; potential UV-stabilizing properties

Structural Insights :

  • The pyrrole-triazole combination contrasts with benzotriazole- or pyrazole-based systems, which may influence metabolic stability and solubility .
Physicochemical Properties

Comparative physicochemical data reveal trends in lipophilicity and solubility:

Compound logP logD Polar Surface Area (Ų) Hydrogen Bond Acceptors
Target compound* ~3.5 ~2.0 ~95 6
N-(3-acetylphenyl)-propanamide 4.55 2.57 76.34 7
N-(4-methoxyphenyl)-propanamide 3.2 1.8 89.5 5

*Estimated using analogous compounds.

  • The target compound’s polar surface area (PSA) (~95 Ų) suggests moderate membrane permeability, comparable to triazole-containing antifungals (e.g., fluconazole: PSA = 72 Ų) .
Pharmacological Potential

While direct biological data for the target compound are unavailable, structural parallels to tested compounds provide clues:

  • Antifungal activity: Triazole derivatives (e.g., imidazolylindol-propanol) exhibit potent activity against Candida albicans (MIC = 0.001 μg/mL) . The target’s triazole moiety may confer similar properties.
  • Enzyme inhibition : Pyrazole-thiazole propanamides (e.g., ) target kinases or proteases due to hydrogen-bonding capacity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.